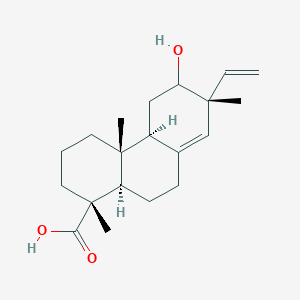
Dehydroandrographolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroandrographolide is a diterpene compound known for its significant anti-inflammatory, antiviral, and anticancer activities. It is primarily found in the plant Andrographis paniculata, a widely used herbal medicine in Asia for treating inflammatory diseases and infections . This compound is part of the diterpene class, which consists of four isoprene units and is biosynthesized by plants, animals, and fungi via the HMG-CoA reductase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be synthesized through various methods, including solid-phase extraction and liquid chromatography with mass spectrometry. The sample is ultrasonically extracted with 40% methanol and purified with a C18 solid-phase extraction column . The LC separation is performed on a Poroshell 120 EC-C18 column and eluted with ammonium acetate aqueous solution and acetonitrile .
Industrial Production Methods: In industrial settings, this compound is often extracted from Andrographis paniculata. The process involves the use of solvents like ethanol, methanol, water, acetonitrile, and DMSO . The compound is then purified and characterized using techniques such as FT-IR, UV-Vis, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Dehydroandrographolide has a wide range of scientific research applications:
Mechanism of Action
Dehydroandrographolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the NF-κB, JAK/STAT, and T cell receptor signaling pathways, which are involved in inflammatory responses . Additionally, it can regulate the expression of pro-inflammatory cytokines and enhance the immune response .
Comparison with Similar Compounds
Dehydroandrographolide is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
Andrographolide: Known for its anti-inflammatory and anticancer properties.
14-deoxy-11,12-dithis compound: Exhibits immunostimulatory and anti-infective activities.
Neoandrographolide: Possesses anti-inflammatory and anti-hepatotoxic properties.
These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound .
Properties
CAS No. |
1032910-41-0 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
YIIRVUDGRKEWBV-FZOOCBFYSA-N |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Synonyms |
dehydroandrographolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


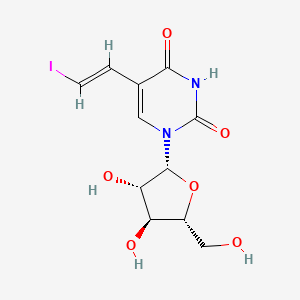



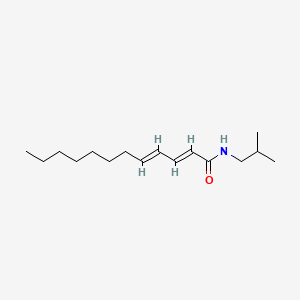
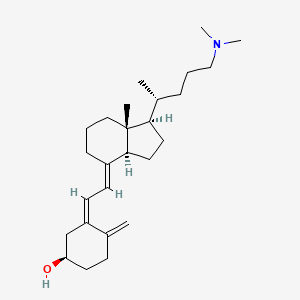

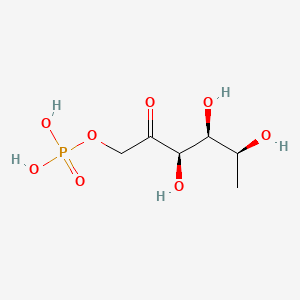
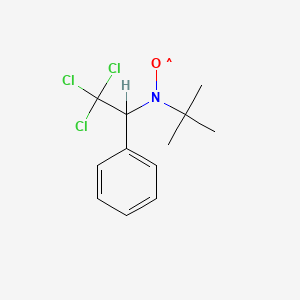
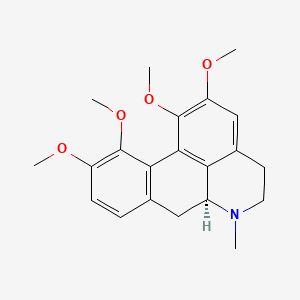
![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)
![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)
